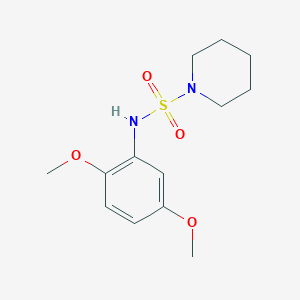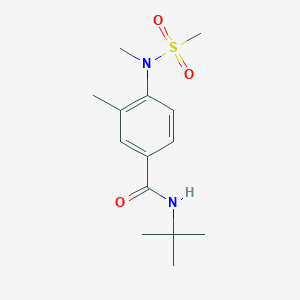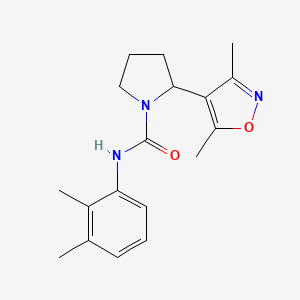![molecular formula C19H21F2N5O2 B4476397 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B4476397.png)
4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one
Overview
Description
4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the triazole ring, the attachment of the difluorophenyl group, and the incorporation of the piperidine and pyrrolidinone moieties. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds under mild conditions.
Friedel-Crafts acylation: This reaction is used to introduce acyl groups into aromatic systems.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can convert functional groups within the molecule to more reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For example, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the synthesis of essential biomolecules, leading to its antifungal effects.
Comparison with Similar Compounds
Posaconazole: Another antifungal agent with a similar triazole structure.
Fluconazole: A widely used antifungal drug that also contains a triazole ring.
Uniqueness: 4-[4-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[[4-(3,5-difluorophenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2/c20-15-5-13(6-16(21)8-15)17-11-26(24-23-17)10-12-1-3-25(4-2-12)19(28)14-7-18(27)22-9-14/h5-6,8,11-12,14H,1-4,7,9-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAQTCHDDSNEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)C3=CC(=CC(=C3)F)F)C(=O)C4CC(=O)NC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B4476323.png)
![4-fluoro-N-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B4476328.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B4476335.png)
![3,4-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4476336.png)

![N-4-pyridinyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B4476358.png)

![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4476366.png)
![1-[2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4476367.png)
![4-benzyl-1-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B4476386.png)
![1-METHANESULFONYL-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4476392.png)


![3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-4(3H)-QUINAZOLINONE](/img/structure/B4476411.png)
